2-[4-(3,5-Dimethylpiperazin-1-yl)-2-methoxyanilino]-9-methyl-5,7-dihydropyrimido[5,4-d][1,3]benzodiazepin-6-one
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Overview
Description
SYN-DFCI-00114 is a synthetic compound known for its potent inhibitory effects on specific protein kinases. It is structurally identified as 2-((4-((3S,5R)-3,5-dimethylpiperazin-1-yl)-2-methoxyphenyl)amino)-9-methyl-5,7-dihydro-6H-benzo[d]pyrimido[4,5-f][1,3]diazepin-6-one .
Preparation Methods
The synthetic route typically includes the following steps :
Formation of the core structure: The core structure of SYN-DFCI-00114 is synthesized through a series of condensation reactions involving appropriate starting materials.
Functional group introduction: Various functional groups, such as the dimethylpiperazinyl and methoxyphenyl groups, are introduced through nucleophilic substitution and other organic reactions.
Final assembly: The final compound is assembled through a series of coupling reactions, followed by purification steps to obtain the desired product in high purity.
Industrial production methods for SYN-DFCI-00114 would likely involve optimization of these synthetic routes to ensure scalability, cost-effectiveness, and environmental sustainability.
Chemical Reactions Analysis
SYN-DFCI-00114 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify certain functional groups within the compound.
Substitution: Nucleophilic and electrophilic substitution reactions are commonly employed to introduce or replace functional groups.
Coupling reactions: These reactions are used to assemble the final structure of SYN-DFCI-00114 from its intermediate components.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for coupling reactions . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
SYN-DFCI-00114 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry :
Chemistry: It is used as a probe to study the activity of specific protein kinases and their role in various biochemical pathways.
Biology: The compound is employed in cellular assays to investigate the effects of kinase inhibition on cell signaling and function.
Medicine: SYN-DFCI-00114 is being explored as a potential therapeutic agent for the treatment of cancers that are driven by aberrant kinase activity.
Industry: The compound’s inhibitory properties make it a valuable tool in the development of new drugs and therapeutic strategies.
Mechanism of Action
SYN-DFCI-00114 exerts its effects by inhibiting the activity of specific protein kinases, particularly TNK2/ACK1 . It functions as a type I ATP-competitive inhibitor, binding to the ATP-binding site of the kinase and preventing its activation . This inhibition disrupts downstream signaling pathways that are essential for tumor cell growth and survival, leading to reduced proliferation and increased apoptosis of cancer cells .
Comparison with Similar Compounds
SYN-DFCI-00114 is unique in its high selectivity and potency for TNK2/ACK1 compared to other similar compounds . Some similar compounds include:
ALV-04-019-01: Targets IKZF2/4.
ALW-II-49-7: Targets DDR2.
BJG-03-025: Targets FAK.
BJP-06-005-3: Targets PIN1.
These compounds share similar inhibitory mechanisms but differ in their specific targets and applications. SYN-DFCI-00114’s unique structure and selectivity make it a valuable tool for studying TNK2/ACK1-related pathways and developing targeted therapies.
Properties
Molecular Formula |
C25H29N7O2 |
---|---|
Molecular Weight |
459.5 g/mol |
IUPAC Name |
2-[4-(3,5-dimethylpiperazin-1-yl)-2-methoxyanilino]-9-methyl-5,7-dihydropyrimido[5,4-d][1,3]benzodiazepin-6-one |
InChI |
InChI=1S/C25H29N7O2/c1-14-5-7-18-20(9-14)29-25(33)30-21-11-26-24(31-23(18)21)28-19-8-6-17(10-22(19)34-4)32-12-15(2)27-16(3)13-32/h5-11,15-16,27H,12-13H2,1-4H3,(H,26,28,31)(H2,29,30,33) |
InChI Key |
YEUMCRKFUPOKOM-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN(CC(N1)C)C2=CC(=C(C=C2)NC3=NC=C4C(=N3)C5=C(C=C(C=C5)C)NC(=O)N4)OC |
Origin of Product |
United States |
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